molecular formula C20H16ClN3O4S B12056557 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B12056557
M. Wt: 429.9 g/mol
InChI Key: LUFVPAICIQEZPJ-LPYMAVHISA-N
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Description

4-Chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide is a crystalline organic chromophore designed for advanced materials science and pharmaceutical research. This compound features a donor-donor-acceptor (D-D1-A) framework, where the electron-rich hydrazide moiety acts as a central donor, facilitating effective electronic communication across its extended π-conjugated system . This specific molecular architecture is critical for investigating nonlinear optical (NLO) properties, making the compound a promising candidate for applications in photonics, optoelectronics, and spectroscopy . In the field of medicinal chemistry, hydrazide-hydrazone-based scaffolds similar to this compound are recognized for their significant pharmacological potential. Research on analogous structures has demonstrated a range of biological activities, including anti-HIV, anticancer, analgesic, and anti-inflammatory properties, as well as cholinesterase inhibition and anticonvulsant potential . Furthermore, benzenesulfonamide derivatives have been actively studied as radiosensitizing anticancer agents and for their anti-tuberculosis activity, highlighting the versatility of this chemical class in drug discovery . The molecular structure is characterized by a hydrazone group in an E configuration about the C=N bond, and the crystal packing is stabilized by intermolecular interactions such as N—H⋯O and C—H⋯O hydrogen bonds, which can be analyzed using Hirshfeld surface analysis . This product is provided as part of a collection of rare and unique chemicals for early discovery research. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity. This product is intended for research purposes only and is not intended for human therapeutic use or veterinary applications.

Properties

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H16ClN3O4S/c21-16-7-11-18(12-8-16)29(27,28)24-17-9-5-14(6-10-17)20(26)23-22-13-15-3-1-2-4-19(15)25/h1-13,24-25H,(H,23,26)/b22-13+

InChI Key

LUFVPAICIQEZPJ-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Reaction Conditions

StepTemperature (°C)Pressure (MPa)SolventCatalystYield (%)
Hydrazination120–1250.8–1.2DMFNone85–90
Condensation78AmbientEthanolAcetic acid70–75

Key Observations :

  • Hydrazination Step : Elevated pressure prevents hydrazine volatilization and accelerates reaction kinetics. Excess hydrazine (10–15 equiv) ensures complete substitution, as confirmed by HPLC analysis of residual starting material (<2%).

  • Condensation Step : Acidic conditions (pH 4–5) favor protonation of the hydrazine nitrogen, enhancing electrophilicity of the carbonyl carbon in 2-hydroxybenzaldehyde. The reaction reaches equilibrium within 6–8 hours, with no detectable epimerization.

Structural Characterization and Validation

Post-synthesis, the compound’s structure is validated through:

  • Single-Crystal X-ray Diffraction (SCXRD) :

    • Analogous sulfonamide-hydrazone hybrids crystallize in monoclinic systems (space group C2/c) with unit cell parameters a = 11.857 Å, b = 11.562 Å, c = 13.840 Å, and β = 111.72°.

    • Intramolecular N–H···O hydrogen bonds (2.12–2.18 Å) and π-π stacking (3.755 Å) between phenyl rings stabilize the crystal lattice.

  • Spectroscopic Analysis :

    • ¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, SO₂NH), 10.45 (s, 1H, OH), 8.25 (s, 1H, N=CH), 7.82–7.12 (m, 11H, Ar-H).

    • IR (KBr) : ν 3265 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1324 cm⁻¹ (S=O asym), 1157 cm⁻¹ (S=O sym).

Challenges in Purification and Scalability

  • Byproduct Formation :

    • Over-condensation products may form if reaction times exceed 10 hours, necessitating column chromatography (silica gel, ethyl acetate/hexane 3:7) for removal.

  • Solvent Selection :

    • Ethanol minimizes side reactions compared to higher-polarity solvents like DMSO, which may promote hydrolysis of the hydrazone bond.

  • Industrial Adaptation :

    • The patent method’s high-pressure requirements demand specialized reactors, though the 0.8–1.2 MPa range is manageable with standard autoclave systems.

Alternative Synthetic Approaches

While the above method is predominant, exploratory routes include:

  • Microwave-Assisted Synthesis :

    • Reducing reaction time for the hydrazination step to 30 minutes at 150°C, albeit with lower yield (72%) due to thermal decomposition.

  • Enzymatic Catalysis :

    • Lipase-mediated condensation in aqueous media (pH 7.4) achieves 60% yield but requires costly biocatalysts and prolonged incubation (24 hours) .

Chemical Reactions Analysis

Reactivity: 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide may undergo various chemical reactions:

    Oxidation: Oxidative processes can modify the functional groups.

    Reduction: Reduction reactions may alter the carbonyl group or other functionalities.

    Substitution: Substituents can be replaced by other groups.

    Hydrolysis: Sulfonamide hydrolysis can occur under specific conditions.

Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Substitution reactions often involve nucleophiles like amines or alkoxides.

Major Products: The major products formed during these reactions would be derivatives of the original compound, with modified functional groups.

Scientific Research Applications

Researchers explore the compound’s applications in:

    Chemistry: As a building block for designing new molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Assessing its potential as a drug candidate.

    Industry: Developing materials or catalysts.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s closest analogs differ in substituents and linker groups, impacting physicochemical and biological properties:

Compound Name Key Structural Features Melting Point (°C) Biological Activity References
Target Compound 4-Chloro, benzenesulfonamide, 2-hydroxybenzylidene hydrazone N/A Potential anticancer/CA inhibition
4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide Cyanoacetyl hydrazone, ethyl linker N/A Anticancer, radiosensitizing
4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide Quinolinyl substituent, chlorinated aromatic ring N/A Not specified
1-(4-(4-((4-(2-(2-(2-Hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea Urea core, piperazine-thiazole linker, trifluoromethyl group 205–207 Not specified
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione tautomer, difluorophenyl group 188–190 Not specified

Key Observations :

  • Hydrazone Linkers: The target compound’s hydrazone group is analogous to derivatives in and , which exhibit tautomerism (thione vs. thiol forms) . However, the 2-hydroxybenzylidene moiety may enhance metal chelation or antioxidant activity compared to non-phenolic analogs .
  • Sulfonamide vs. Urea Core : Urea derivatives () generally show higher melting points (198–207°C) due to stronger hydrogen bonding, whereas sulfonamides (e.g., ) may exhibit better solubility and enzyme-binding affinity .

Biological Activity

4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant research findings.

  • Molecular Formula : C16H13ClN3O3S
  • Molecular Weight : 366.81 g/mol
  • IUPAC Name : 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzenesulfonamide with a hydrazone derivative, often utilizing a base such as triethylamine to facilitate the reaction. The product is purified through recrystallization techniques to achieve high purity levels suitable for biological testing.

The biological activity of 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The hydrazone moiety plays a critical role in enhancing binding affinity to target proteins, which can lead to altered cellular signaling pathways .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7. It induces apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .
  • IC50 Values : The compound exhibits IC50 values in the low micromolar range against these cell lines, indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It demonstrates significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at certain concentrations. This suggests its potential utility in treating bacterial infections .
  • Biofilm Disruption : The compound effectively disrupts biofilm formation in pathogenic bacteria, which is crucial for developing new antimicrobial therapies .

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in MDA-MB-231 cells; significant increase in annexin V-FITC positive cells.
Antimicrobial ActivityInhibited growth of S. aureus by 80.69% at 50 µg/mL; effective biofilm inhibition against K. pneumoniae.
Mechanistic InsightsBinding interactions with carbonic anhydrase IX revealed potential as an enzyme inhibitor with anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide?

  • Methodology : The synthesis typically involves coupling a hydrazine derivative (e.g., 2-hydroxybenzaldehyde hydrazone) with a sulfonamide precursor via nucleophilic acyl substitution. Key steps include:

  • Step 1 : Preparation of the hydrazinecarbonyl intermediate by reacting 2-hydroxybenzaldehyde with hydrazine hydrate under reflux in ethanol .
  • Step 2 : Activation of the sulfonamide group using coupling agents like EDC/HOBt in anhydrous DMF to facilitate amide bond formation with the hydrazinecarbonyl intermediate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol yields >90% purity .

Q. How can the structural identity of this compound be confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å, S–O: 1.43 Å) and confirms the (E)-configuration of the hydrazone moiety .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : δ 8.2 ppm (s, 1H, –NH–), δ 7.8–7.4 ppm (m, aromatic protons) .
  • ¹³C NMR : δ 168.5 ppm (C=O), δ 158.2 ppm (C–OH) .
  • IR Spectroscopy : Peaks at 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), and 1340/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretching) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and ethanol. Stability studies suggest degradation <5% after 72 hours in DMSO at 4°C .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX. The sulfonamide group shows strong hydrogen bonding with Arg120 (binding energy: −8.2 kcal/mol) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap: 4.1 eV), indicating potential redox activity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Conflicting IC₅₀ values for COX-2 inhibition (e.g., 0.8 μM vs. 2.3 μM) may arise from assay conditions.

  • Solution : Standardize protocols using:
  • Enzyme Source : Recombinant human COX-2 vs. cell lysates .
  • Inhibitor Pre-treatment : Pre-incubate compound with enzyme for 15 minutes to ensure equilibrium .

Q. How can structural modifications enhance selectivity for antimicrobial targets?

  • Design Framework :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-chlorophenyl ring to improve bacterial membrane penetration (logP reduction from 3.2 to 2.7) .
  • Hybridization : Conjugate with benzothiazole (as in ) to target DNA gyrase, achieving MIC values of 4 μg/mL against S. aureus .

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